Ethyl biphenyl-3-carboxylate

Descripción

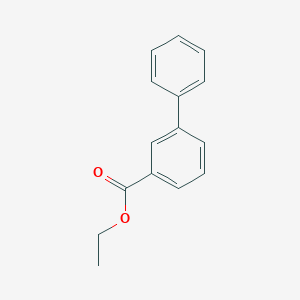

Ethyl biphenyl-3-carboxylate is an aromatic ester with the chemical formula C₁₅H₁₄O₂. nih.govscbt.com Its structure is characterized by a biphenyl (B1667301) core—two phenyl rings linked by a single bond—with an ethyl carboxylate group attached at the meta-position (position 3) of one of the rings. This specific arrangement of functional groups makes it a versatile intermediate in organic synthesis.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₁₄O₂ | nih.govscbt.com |

| Molecular Weight | 226.27 g/mol | nih.gov |

| IUPAC Name | ethyl 3-phenylbenzoate | nih.gov |

| CAS Number | 19926-50-2 | nih.govscbt.comchemicalbook.com |

The biphenyl scaffold is considered a "privileged structure" in medicinal chemistry. ajgreenchem.com This is due to its frequent appearance in a wide array of medicinally active compounds, natural products, and commercial pharmaceuticals. ajgreenchem.comnih.gov Biphenyl derivatives are integral to the development of drugs with diverse applications, including anti-inflammatory, anti-cancer, and antihypertensive agents. ajgreenchem.combiosynce.com They are also crucial intermediates for producing agricultural products, and as building blocks for liquid crystals and fluorescent layers in organic light-emitting diodes (OLEDs). ajgreenchem.com

Within this extensive family, this compound serves as a key functionalized intermediate. The presence of the ester group provides a reactive handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid or amidation, allowing chemists to construct more elaborate molecules. Its biphenyl core provides a rigid, well-defined three-dimensional structure that can be crucial for binding to biological targets like proteins and enzymes. biosynce.com

The synthesis of the biphenyl core has been a subject of chemical investigation for over 160 years. nih.gov Early methods for creating the crucial carbon-carbon bond between two aryl rings were often harsh and limited in scope.

Historically significant methods include:

Wurtz-Fittig Reaction (c. 1862): An extension of the Wurtz reaction, this method involved the coupling of an aryl halide with an alkyl halide using sodium metal. nih.gov

Ullmann Reaction (c. 1901): This reaction involves the copper-catalyzed coupling of two aryl halides to form a biaryl system. nih.govarabjchem.org It was a significant improvement and became a standard method for many years. arabjchem.org

The advent of transition metal-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the synthesis of biphenyls, making them far more accessible and versatile. These modern methods offer higher yields, greater functional group tolerance, and more specific (regio- and chemo-selective) bond formation. nih.gov

| Method | Description | Key Features/Catalysts | Source |

|---|---|---|---|

| Wurtz-Fittig Reaction | Coupling of aryl and alkyl halides. | Sodium (Na) metal. | nih.gov |

| Ullmann Reaction | Homocoupling of aryl halides. | Copper (Cu) powder. | nih.govarabjchem.org |

| Kumada Coupling | Cross-coupling of a Grignard reagent with an organic halide. | Nickel (Ni) or Palladium (Pd) catalysts. | nih.govrsc.org |

| Stille Coupling | Cross-coupling of an organotin compound with an organic halide. | Palladium (Pd) catalysts. | nih.govrsc.org |

| Suzuki-Miyaura Coupling | Cross-coupling of an organoboron compound with an organic halide. | Palladium (Pd) catalysts. | nih.govbiosynce.comarabjchem.orgrsc.org |

| Negishi Coupling | Cross-coupling of an organozinc compound with an organic halide. | Nickel (Ni) or Palladium (Pd) catalysts. | nih.govrsc.org |

The Suzuki-Miyaura cross-coupling, in particular, has become one of the most effective and widely used methods for synthesizing biphenyl derivatives due to its mild reaction conditions and the stability and low toxicity of the boronic acid reagents. ajgreenchem.comnih.gov The accessibility provided by these modern techniques has directly enabled the widespread investigation of compounds like this compound.

Current research frequently utilizes this compound and its close analogs as starting materials or intermediates for creating novel compounds with specific functional properties. Its utility lies in its capacity to be incorporated into larger molecular designs.

Emerging research applications include:

Enzyme Inhibitors: The biphenyl-3-carboxylate scaffold is a core component in the design of inhibitors for enzymes like fatty acid amide hydrolase (FAAH). escholarship.org For example, derivatives of biphenyl-3-yl carbamates have been synthesized and studied for their potent and selective inhibition of FAAH, an enzyme implicated in pain and anxiety signaling. escholarship.org

Anticancer Agent Scaffolds: Biphenyl carboxylic acids are being actively investigated in the development of new anticancer agents. ajgreenchem.com Research has shown that small molecule libraries based on this structure can be synthesized and screened for activity against various cancer cell lines. ajgreenchem.com

G-protein Coupled Receptor (GPCR) Agonists: The biphenyl framework is present in molecules designed to act as agonists for GPCRs, which are important drug targets. For instance, derivatives of β-substituted phenylpropanoic acids containing a biphenyl-3-yl moiety have been optimized as potential antidiabetic agents targeting the GPR40 receptor. researchgate.net

Materials Science: Biphenyl dicarboxylates are used as organic linkers to construct metal-organic frameworks (MOFs) and coordination polymers. nih.gov These materials have diverse applications in gas storage, separation, and catalysis. nih.gov

The research demonstrates that this compound is not typically the final, active compound itself, but rather a crucial structural unit. Its value is in providing a reliable and adaptable platform from which a multitude of more complex and functionally specific molecules can be built for a wide range of scientific investigations.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 3-phenylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-2-17-15(16)14-10-6-9-13(11-14)12-7-4-3-5-8-12/h3-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWJOIAKPUPVYPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378580 | |

| Record name | ethyl biphenyl-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19926-50-2 | |

| Record name | [1,1′-Biphenyl]-3-carboxylic acid, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19926-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl biphenyl-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Ethyl Biphenyl 3 Carboxylate and Analogues

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful and versatile tools for the formation of carbon-carbon bonds, and they are widely used in the synthesis of biphenyls. numberanalytics.comuwindsor.ca These reactions offer high yields, good functional group tolerance, and mild reaction conditions. numberanalytics.comuwindsor.ca

Suzuki-Miyaura Reaction Protocols for Biphenyl (B1667301) Scaffold Construction

The Suzuki-Miyaura reaction, which involves the coupling of an organoboron species with an organohalide, is one of the most extensively used methods for constructing biphenyl scaffolds. uwindsor.cawikipedia.org This reaction is favored for its mild conditions and the environmental compatibility of the boron-containing byproducts. uwindsor.ca The synthesis of ethyl biphenyl-3-carboxylate can be achieved by coupling ethyl 3-bromobenzoate with phenylboronic acid.

The efficiency of the Suzuki-Miyaura reaction is highly dependent on various parameters, including the choice of catalyst, base, solvent, and temperature. researchgate.netresearchgate.net Optimization of these conditions is crucial for maximizing the yield of the desired product, this compound.

A typical optimization process involves screening different palladium catalysts, bases, and solvent systems. For the coupling of bromobenzene (B47551) with phenylboronic acid, a study showed that using K₂CO₃ as the base and a mixture of ethanol (B145695) and water as the solvent at room temperature can provide excellent yields. rsc.org Another study on the coupling of bromobenzene and phenylboronic acid found that K₃PO₄·3H₂O was the optimal base in DMF at 140 °C. researchgate.net The reaction temperature is also a critical factor; for instance, in one study, 80 °C was found to be the optimal temperature for the coupling of bromobenzene and phenylboronic acid. researchgate.net

| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1 | Pd(PPh₃)₄ (0.15) | K₂CO₃ | EtOH/H₂O | Room Temp | >95 | rsc.org |

| 2 | Pd-NHC@Eu-BCI (25 mg) | K₂CO₃ | C₂H₅OH | 80 | 99 | researchgate.net |

| 3 | Palladium Complex 5b (0.5) | K₃PO₄·3H₂O | DMF | 140 | >95 | researchgate.net |

| 4 | Pd(OAc)₂/dtbpf | K₃PO₄ | aq. DMF or EtOH | Not specified | 81-99 | mdpi.com |

The choice of ligand coordinated to the palladium center plays a pivotal role in the outcome of the Suzuki-Miyaura reaction. wikipedia.org Ligands can influence the catalyst's stability, activity, and selectivity. wikipedia.org Bulky and electron-rich phosphine (B1218219) ligands, such as SPhos and XPhos, have been shown to be highly effective in promoting the coupling of sterically hindered or electronically demanding substrates. acs.orgrsc.org For instance, in the synthesis of highly fluorinated biphenyls, the use of XPhos as a ligand with K₂CO₃ as the base resulted in an excellent yield of the desired product. rsc.org

N-Heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands for Suzuki-Miyaura couplings, often exhibiting higher stability and activity compared to traditional phosphine ligands. wikipedia.org

| Ligand | Catalyst System | Substrates | Key Findings | Reference |

| SPhos | Pd₂(dba)₃ / Na₂CO₃ | Tetrafluoroiodobenzene and trifluoroboronic acid | Formation of a mixture of fluorinated biphenyls. | rsc.org |

| XPhos | Pd₂(dba)₃ / K₂CO₃ | Tetrafluoroiodobenzene and trifluoroboronic acid | Excellent yield (99%) of a single fluorinated biphenyl product. | rsc.org |

| Buchwald Ligands (e.g., SPhos) | Pd-catalyst | Functionalized cyclohexylzinc reagents and methyl 4-iodobenzoate | SPhos provided moderate yield and diastereoselectivity. | acs.org |

| Phosphine Ligands | Pd(PPh₃)₄ | Aryl halides and arylboronic acids | Essential for the catalytic cycle, influencing oxidative addition and reductive elimination. | wikipedia.org |

| N-Heterocyclic Carbenes (NHCs) | Pd-NHC complex | Bromobenzene and phenylboronic acid | Often show higher stability and activity than phosphine ligands. | wikipedia.orgresearchgate.net |

Scaling up Suzuki-Miyaura reactions from the laboratory to an industrial setting presents several challenges, including catalyst cost, residual palladium levels in the product, and process robustness. numberanalytics.comacs.org Strategies to address these issues include using highly active catalysts at low loadings, employing heterogeneous catalysts for easier separation, and developing one-pot procedures to improve process efficiency. mdpi.combeilstein-journals.org

For example, a scalable synthesis of a TRPV1 antagonist was developed using a Suzuki-Miyaura reaction to produce a key bipyridinyl intermediate on a kilogram scale. nih.gov In another case, the development of a scalable process for the synthesis of lanabecestat (B602830) involved a late-stage Suzuki coupling, where the use of a stable diethanolamine (B148213) boronic ester proved advantageous for large-scale production. acs.org The use of flow chemistry is also a promising approach for scaling up cross-coupling reactions. numberanalytics.com

Negishi Cross-Coupling Methodologies

The Negishi cross-coupling reaction provides an alternative to the Suzuki-Miyaura reaction, utilizing organozinc reagents as the coupling partners. wikipedia.org This method is particularly useful for its high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org The synthesis of this compound via Negishi coupling would involve the reaction of ethyl 3-halobenzoate with a phenylzinc reagent.

Palladium catalysts are generally preferred for Negishi couplings due to their higher yields and broader functional group compatibility compared to nickel catalysts. wikipedia.org The reaction mechanism involves oxidative addition, transmetalation, and reductive elimination. rsc.org Recent developments have focused on improving the efficiency and scope of this reaction, including the use of advanced ligands and the coupling of functionalized substrates. acs.org For instance, the cross-coupling of functionalized cyclohexylzinc reagents with aryl iodides has been achieved with high diastereoselectivity using a palladium catalyst with a Buchwald ligand like SPhos. acs.org

Kumada Cross-Coupling Methodologies

The Kumada cross-coupling reaction, the first reported palladium- or nickel-catalyzed cross-coupling, employs Grignard reagents (organomagnesium halides) as the organometallic partner. organic-chemistry.org This method is economically advantageous and is a preferred method for the synthesis of unsymmetrical biaryls on an industrial scale. organic-chemistry.org For the synthesis of this compound, this would involve the reaction of ethyl 3-halobenzoate with phenylmagnesium bromide.

A significant advantage of the Kumada coupling is the direct use of Grignard reagents, which are readily prepared. organic-chemistry.org However, a limitation is the reactivity of Grignard reagents with certain functional groups, which can be a concern with ester-containing substrates like ethyl 3-bromobenzoate. organic-chemistry.org Both nickel and palladium catalysts can be used, with palladium often providing higher yields. rsc.org Recent research has focused on the development of new catalyst systems to improve the functional group tolerance and efficiency of the Kumada coupling. semanticscholar.orgresearchgate.net For example, nickel complexes with amido pincer ligands have been shown to be effective catalysts for the coupling of aryl chlorides. organic-chemistry.org

Stille Cross-Coupling Methodologies

The Stille cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, particularly for the synthesis of biaryls. organic-chemistry.orgcore.ac.uk The reaction couples an organotin compound (organostannane) with an organic halide or pseudohalide in the presence of a palladium catalyst. organic-chemistry.orgrsc.org A key advantage of the Stille reaction is the stability and tolerance of organotin reagents to a wide variety of functional groups, making them compatible with complex molecular architectures. rsc.org However, a significant drawback is the toxicity of the organotin compounds and their byproducts. organic-chemistry.org

The catalytic cycle of the Stille reaction generally involves three fundamental steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (e.g., an aryl bromide or iodide) to form a Pd(II) complex. rsc.org

Transmetalation: The organostannane transfers its organic group to the Pd(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate. rsc.org

Reductive Elimination: The two organic groups on the palladium center couple, forming the desired biphenyl C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. rsc.org

For the synthesis of this compound analogues, this would typically involve the reaction of a substituted aryl halide with an appropriate arylstannane. For instance, ethyl 3-bromobenzoate could be coupled with a phenylstannane derivative, or conversely, an ethyl 3-(tributylstannyl)benzoate could be reacted with a bromobenzene derivative. The efficiency of the reaction can be influenced by the choice of palladium catalyst, ligands, solvents, and additives. The use of copper(I) salts as co-catalysts has been shown to have a synergic effect, accelerating the reaction. organic-chemistry.org

Recent advancements have focused on improving the efficiency and environmental profile of the Stille reaction. Catalyst systems like Pd(OAc)₂/Dabco (1,4-diazabicyclo[2.2.2]octane) have been developed to efficiently couple various aryl halides with organotin compounds, achieving high turnover numbers. researchgate.net

Table 1: Examples of Stille Cross-Coupling for Biphenyl Synthesis This table is representative of Stille coupling for biphenyl synthesis and may not directly feature this compound due to specificity in published research.

| Aryl Halide | Organostannane | Catalyst/Ligand | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Aryl Iodide | Aryl Tributylstannane | Pd(PPh₃)₄/LiCl | DMF, 80°C | Biaryl | Good to Excellent | organic-chemistry.org |

| 1-Bromo-4-nitrobenzene | Furan-2-yltributyltin | Pd(OAc)₂/Dabco | Toluene, 110°C | 2-(4-Nitrophenyl)furan | Up to 98% | researchgate.net |

| Bromopyridine | Stannylated Pyridine (B92270) | PdCl₂(PPh₃)₂ | Toluene, reflux | 2,2'-Bipyridine | Moderate to Good | mdpi.com |

Hiyama Cross-Coupling Methodologies

The Hiyama cross-coupling reaction provides an alternative palladium-catalyzed method for C-C bond formation, utilizing organosilanes as the coupling partners with organic halides. organic-chemistry.org This method is often considered a more environmentally benign alternative to the Stille coupling due to the low toxicity of silicon-based reagents and their byproducts. mdpi.com

A crucial aspect of the Hiyama coupling is the activation of the relatively inert carbon-silicon bond. organic-chemistry.org This is typically achieved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or a base, which forms a hypervalent, more nucleophilic silicate (B1173343) species. rsc.orgorganic-chemistry.org The reaction is compatible with a wide range of functional groups. rsc.org The general mechanism is analogous to other palladium-catalyzed cross-couplings, proceeding through oxidative addition, transmetalation (from the activated organosilane), and reductive elimination. rsc.org

To synthesize this compound, one could couple ethyl 3-bromobenzoate with an aryl trialkoxysilane, such as phenyltrimethoxysilane, in the presence of a palladium catalyst and a fluoride activator. The choice of silane (B1218182) can affect reactivity; organosilanes with alkoxy or fluoro substituents on the silicon atom are generally more reactive than their alkyl-substituted counterparts. organic-chemistry.org Recent developments have explored fluoride-free conditions, for example, using organosilanols or specific ligand systems that facilitate the transmetalation step without the need for an external activator. organic-chemistry.org

Table 2: Examples of Hiyama Cross-Coupling for Biphenyl Synthesis This table is representative of Hiyama coupling for biphenyl synthesis and may not directly feature this compound due to specificity in published research.

| Aryl Halide | Organosilane | Catalyst/Activator | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Aryl Halide | Arylsilane | Pd catalyst, TBAF | Toluene/AcOH, reflux | Biaryl | Good | rsc.org |

| 4-Bromoanisole | Phenyltriethoxysilane | Pd(NH₃)₂Cl₂/Cationic bipyridyl ligand, NaOH | H₂O | 4-Methoxybiphenyl | 99% | mdpi.com |

| Aryl Bromide | Arylsiloxane | Pd/Fe₃O₄, NaOH | H₂O, 90°C | Biaryl | Up to 92% | mdpi.com |

Palladium-Catalyzed C-H Activation Strategies

Palladium-catalyzed C-H activation has emerged as a transformative and atom-economical strategy for constructing biaryl compounds. cnr.itrsc.org This approach avoids the need for pre-functionalized starting materials (like organometallics or halides), instead forming the C-C bond by directly functionalizing a carbon-hydrogen bond. cnr.it This shortens synthetic sequences and reduces waste. cnr.it

These reactions often employ a directing group within the substrate to position the palladium catalyst near a specific C-H bond (typically at the ortho position), ensuring high regioselectivity. rsc.org For a substrate like ethyl benzoate, the ester group itself is generally a weak directing group. However, related substrates with more effective directing groups, such as amides or pyridyl groups, are commonly used. For instance, 2-phenylpyridine (B120327) is a classic substrate where the pyridine nitrogen directs the activation of a C-H bond on the phenyl ring. rsc.org

The catalytic cycle often begins with the chelation-assisted palladation to form a cyclometalated Pd(II) intermediate. rsc.org This intermediate then reacts with the coupling partner (e.g., an aryl halide). The mechanism can proceed through a Pd(II)/Pd(IV) cycle, involving oxidative addition of the aryl halide to the palladacycle, followed by reductive elimination to form the product. cnr.it Alternatively, a Pd(II)/Pd(0) cycle can occur.

Recent strategies have also focused on distal C-H functionalization, achieving activation at meta or para positions by employing specialized templates or directing groups that create a large macrocyclic pre-transition state. rsc.org For example, a nitrile-containing template has been used for the meta-olefination of biphenyl systems. rsc.org

Table 3: Examples of Pd-Catalyzed C-H Arylation for Biphenyl Synthesis This table is representative of C-H activation for biphenyl synthesis and may not directly feature this compound due to specificity in published research.

| Substrate | Coupling Partner | Catalyst/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| 2-Phenylpyridine | Aryl Boric Acid | Pd(OAc)₂, Ag₂CO₃, K₂CO₃, DMA, 130°C | Ortho-arylated 2-phenylpyridine | Good | rsc.org |

| Anilide | Aryl Iodide | Pd(OAc)₂, Ag⁺ salts, TFA | Ortho-arylated anilide | Good | cnr.it |

| Biphenyl-2-carboxylic acid derivative | Olefin | Pd(II), Nitrile template | Meta-olefinated biphenyl | Good | rsc.org |

Classical Coupling Reactions and Modern Adaptations

Ullmann Reaction Approaches

The Ullmann reaction, first reported over a century ago, is a classical method for synthesizing symmetrical biaryl compounds through the copper-mediated coupling of two molecules of an aryl halide. byjus.com The traditional reaction requires harsh conditions, such as high temperatures (often >200°C) and a stoichiometric amount of copper powder or bronze. byjus.comorganic-chemistry.org This has limited its application, especially for substrates with sensitive functional groups. byjus.com

The mechanism is believed to involve the formation of an active copper(I) species, which undergoes oxidative addition with the aryl halide. byjus.com A subsequent step, either involving another oxidative addition/reductive elimination or a related pathway, leads to the formation of the aryl-aryl bond. byjus.comorganic-chemistry.org

Modern adaptations have significantly improved the utility of the Ullmann reaction. These include the development of catalytic systems using copper salts, often in combination with ligands, which allow the reaction to proceed under much milder conditions. The use of soluble copper catalysts and various ligands (e.g., diamines, amino acids, phenanthrolines) has broadened the substrate scope and improved yields. organic-chemistry.org While typically used for symmetrical biaryls, intramolecular Ullmann reactions are effective for forming five-membered rings, and some intermolecular cross-coupling variations have been developed. byjus.comnih.gov The synthesis of sterically hindered polychlorinated biphenyls has been achieved using Ullmann coupling, although yields were lower compared to Suzuki coupling. nih.gov

Wurtz–Fittig Reaction Modifications

The Wurtz-Fittig reaction is the synthesis of substituted aromatic compounds by reacting an aryl halide with an alkyl halide and sodium metal. wikipedia.orgvedantu.com The reaction is named for Charles Adolphe Wurtz, who developed the coupling of alkyl halides (Wurtz reaction), and Wilhelm Rudolph Fittig, who extended it to include an aryl halide. wikipedia.org The classic application of this reaction is for the alkylation of arenes.

A direct analogue for forming a biphenyl would be the Fittig reaction, which couples two aryl halides using sodium. youtube.com However, the Wurtz-Fittig reaction itself is plagued by side reactions, including homocoupling of the aryl halide (to form a biphenyl) and homocoupling of the alkyl halide. nih.gov Its applicability is generally limited, and it has largely been superseded by the more versatile and higher-yielding palladium-catalyzed cross-coupling reactions. wikipedia.org

The mechanism is not fully understood but is thought to involve either radical intermediates or organosodium species. wikipedia.orgnih.gov Modifications to the Wurtz-Fittig reaction are not common in modern synthetic chemistry for preparing complex molecules like biphenyl esters due to the harsh conditions (metallic sodium) and lack of selectivity. nih.gov Bulky substituents can also kinetically hinder the coupling. nih.gov

Bennett–Turner Reaction Applications

The Bennett–Turner reaction describes the homocoupling of Grignard reagents (organomagnesium halides) in the presence of a transition metal salt to form symmetrical dimers. nih.gov In 1914, Bennett and Turner reported the synthesis of biphenyl from phenylmagnesium bromide using chromium(III) chloride (CrCl₃). rsc.orgnih.gov

The reaction was later shown to work with other metal salts, with copper(II) chloride (CuCl₂) being a common and effective promoter for this type of homocoupling. nih.gov The reaction provides a route to symmetrical biphenyls starting from an aryl halide (which is first converted to the Grignard reagent). For example, 4,4'-dimethylbiphenyl (B165725) can be readily prepared from (4-methylphenyl)magnesium bromide. orgsyn.org

However, the Bennett-Turner reaction is primarily used for homocoupling and is therefore not suitable for preparing unsymmetrical biphenyls. orgsyn.org Like other classical methods, its application has been somewhat eclipsed by modern cross-coupling techniques that offer greater versatility and control over the synthesis of both symmetrical and unsymmetrical biaryls.

Direct Carbon–Hydrogen Bond Functionalization Approaches

Direct C–H bond functionalization has emerged as a powerful tool in organic synthesis, offering a more atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.gov This section explores ruthenium-catalyzed C(sp²)-H bond arylation and directing group-assisted strategies for the synthesis of the biphenyl core.

Ruthenium-catalyzed C-H arylation has become a robust method for the construction of biaryl compounds. The carboxylate group of benzoic acid derivatives can act as a directing group to facilitate the ortho-arylation, leading to the biphenyl scaffold. nih.govnih.gov While this directs the arylation to the position ortho to the carboxylate, it is a key strategy for forming substituted biphenyl systems. For the synthesis of analogues of this compound, this methodology is highly relevant.

Recent studies have demonstrated that ruthenium-phosphine catalysts are effective for the high-yielding ortho-C-H arylation of benzoic acids with various arylating agents, including aryl halides and arylthianthrenium salts. nih.govnih.gov The use of ligands such as tricyclohexylphosphine (B42057) (PCy₃) or di-tert-butylbipyridine (dtbbpy) is often crucial for the success of these transformations. nih.govacs.org Mechanistic investigations suggest that the reaction proceeds through a base-assisted concerted metalation-deprotonation (CMD) pathway, forming a cyclometalated Ru(II) complex. nih.gov This intermediate then reacts with the arylating agent, followed by reductive elimination to afford the biaryl product and regenerate the ruthenium catalyst.

A notable advantage of some ruthenium-catalyzed systems is their ability to tolerate a wide range of functional groups and even engage in reactions with heteroaromatic carboxylic acids, which can be challenging for other catalytic systems like those based on palladium or iridium. nih.govacs.org

Table 1: Examples of Ruthenium-Catalyzed Ortho-Arylation of Benzoic Acid Derivatives

| Benzoic Acid Derivative | Arylating Agent | Catalyst / Ligand | Base | Yield (%) | Reference |

| 2-Methylbenzoic acid | 1-Iodo-4-methylbenzene | [Ru(p-cymene)Cl₂]₂ / PCy₃ | K₂CO₃ | 85 | nih.gov |

| Benzoic acid | 4-Iodoanisole | [Ru(p-cymene)Cl₂]₂ / dtbbpy | K₂CO₃ | 78 | nih.gov |

| Benzoic acid | 4-Anisolethianthrenium salt | [Ru(p-cymene)Cl₂]₂ / PCy₃ | K₂CO₃ | 95 | nih.gov |

| 2-Chlorobenzoic acid | 1-Iodo-4-fluorobenzene | [Ru(p-cymene)Cl₂]₂ / PCy₃ | Cs₂CO₃ | 75 | nih.gov |

This table is illustrative and compiles data from various sources to show the scope of the reaction.

The concept of directing groups is central to achieving regioselectivity in C-H functionalization. rsc.orgthieme-connect.com While the carboxylate or ester group in the starting material for this compound synthesis can direct functionalization, this is typically at the ortho position. To achieve meta-substitution, which is characteristic of the target molecule's structure (phenyl group at position 3), more advanced strategies involving specialized directing groups are necessary.

Recent advancements have led to the development of directing groups that can facilitate meta-C-H functionalization. nih.govrsc.org These strategies often involve the temporary installation of a directing group that positions the metal catalyst in proximity to the desired meta C-H bond. While not a direct synthesis of this compound from a simple benzoate, these methods are crucial for creating analogues with substitution patterns that are otherwise difficult to access. For instance, rhodium catalysts have been employed for the meta-C-H alkynylation of arenes bearing a directing group. nih.gov

The development of dual-ligand systems in palladium catalysis has also shown promise for the direct arylation of arenes with less defined directing ability, such as in ethyl benzoate, where a mixture of isomers is often obtained. rsc.org Research in this area is ongoing, with the goal of developing catalytic systems that can selectively target the meta position of simple aromatic esters.

Esterification and Transesterification Techniques for Carboxylate Formation

The final step in the synthesis of this compound is the formation of the ethyl ester from the corresponding biphenyl-3-carboxylic acid. Several well-established and reliable methods are available for this transformation.

Fischer esterification is a classic and widely used method for producing esters from carboxylic acids and alcohols in the presence of an acid catalyst. numberanalytics.comlibretexts.org The reaction is an equilibrium process, and to achieve high yields of this compound, the equilibrium must be shifted towards the products. masterorganicchemistry.com This is typically achieved by using a large excess of ethanol, which can also serve as the solvent, or by removing the water that is formed during the reaction, for example, by using a Dean-Stark apparatus. masterorganicchemistry.comvedantu.com

Commonly used acid catalysts include concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). vedantu.com The reaction is typically conducted under reflux conditions to increase the reaction rate. scienceready.com.au The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which activates the carbonyl carbon for nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester. numberanalytics.comvedantu.com

Table 2: Typical Conditions for Fischer Esterification

| Carboxylic Acid | Alcohol | Catalyst | Key Condition | Typical Yield | Reference |

| Acetic Acid | Ethanol | H₂SO₄ | 10-fold excess of ethanol | 97% | masterorganicchemistry.com |

| Benzoic Acid | Methanol | H₂SO₄ | Reflux | Good | vedantu.com |

| General R-COOH | R'-OH | Acid Catalyst | Removal of water | High | masterorganicchemistry.com |

This table provides general examples of Fischer esterification conditions and yields.

An alternative to Fischer esterification, particularly useful under neutral or basic conditions, is the reaction of a carboxylate salt with an alkyl halide. libretexts.orgnumberanalytics.com This method is analogous to the Williamson ether synthesis and proceeds via an S_N2 mechanism. masterorganicchemistry.comorganicchemistrytutor.com

In the first step, biphenyl-3-carboxylic acid is deprotonated with a base, such as sodium hydroxide (B78521) or potassium carbonate, to form the corresponding carboxylate salt. This carboxylate anion then acts as a nucleophile and attacks an ethyl halide, such as ethyl bromide or ethyl iodide, to form this compound. For the S_N2 reaction to be efficient, a primary alkyl halide like ethyl bromide is ideal, as secondary and tertiary alkyl halides are more prone to elimination side reactions. masterorganicchemistry.com This method is advantageous when the starting materials are sensitive to the strongly acidic conditions of Fischer esterification.

Cascade and Multicomponent Reactions for Scaffold Assembly

Cascade reactions, also known as domino or tandem reactions, and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules in a single pot through a series of consecutive reactions. wikipedia.orgfrontiersin.org These approaches are prized for their atom and step economy, reducing waste and simplifying purification procedures. wikipedia.org

While a specific cascade or multicomponent reaction for the direct, one-pot synthesis of this compound is not prominently reported, these methodologies offer powerful tools for the construction of the core biphenyl scaffold. nih.govnih.gov For example, cascade reactions involving radical cyclizations or transition-metal-catalyzed processes have been used to create complex polycyclic systems, including those with biphenyl moieties. researchgate.netacs.orgacs.orgrsc.org

Multicomponent reactions, where three or more reactants combine in a single operation, are particularly attractive for building molecular diversity. frontiersin.orgresearchgate.netmdpi.com Strategies such as the Suzuki coupling, a cornerstone of biphenyl synthesis, can be integrated into one-pot sequences with other transformations to rapidly assemble functionalized biphenyls. nih.gov For instance, a para-hydroxyphenylboronate ester could be coupled with an aryl bromide, with the resulting product undergoing further functionalization in the same pot. nih.gov The development of novel MCRs that can construct the biphenyl-3-carboxylate framework from simple, readily available starting materials remains an active area of research.

Green Chemistry Approaches in this compound Synthesis

The foundation of many green synthetic routes to this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction is renowned for its mild conditions, high functional group tolerance, and the use of generally environmentally benign organoboron reagents. nih.govrsc.org The core of this green approach involves two primary steps: the formation of the biphenyl backbone followed by esterification.

The initial step typically involves the palladium-catalyzed cross-coupling of a halide (such as 3-bromobenzoic acid or its ester) with phenylboronic acid to form the biphenyl structure. Green innovations in this step focus on the catalyst system and the reaction medium.

One significant advancement is the use of aqueous media for the Suzuki-Miyaura reaction, which reduces the reliance on volatile and often toxic organic solvents. researchgate.net Research has demonstrated the effectiveness of water-soluble ligands and palladium catalysts that facilitate high yields in water or water-ethanol mixtures. researchgate.net For instance, a pyridine-pyrazole/Pd(II) complex has been shown to be an effective catalyst for Suzuki reactions in an ethanol/water solvent system under microwave irradiation, a technique known for its energy efficiency and reduced reaction times. researchgate.net

Furthermore, the development of heterogeneous and reusable catalysts represents a major stride in green synthesis. These catalysts can be easily separated from the reaction mixture, simplifying purification and minimizing waste. A notable example is a palladium catalyst supported on a biowaste-derived material (Pd/PiNe), which has been successfully used in the biomass-derived solvent γ-valerolactone (GVL). researchgate.net This system not only utilizes a green solvent but also employs a catalyst derived from renewable resources, aligning with a circular economy approach. researchgate.net

Microwave-assisted synthesis is another cornerstone of green chemistry that has been applied to the synthesis of biphenyl derivatives. acs.org This technology dramatically reduces reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles, thereby reducing the need for extensive purification. researchgate.netresearchgate.net

The subsequent esterification of the biphenyl-3-carboxylic acid intermediate to yield this compound can also be achieved through green methods. Traditional esterification often requires harsh acidic catalysts and high temperatures. Greener alternatives include the use of solid acid catalysts that are easily recoverable and reusable. For example, a SiO₂-SO₃H amorphous catalyst has been shown to be efficient for the esterification of carboxylic acids, with even higher yields obtained under microwave irradiation compared to conventional heating.

Another innovative and green approach to esterification involves photocatalysis. Recent studies have shown that O-aryl esters can be synthesized through a cross-dehydrogenative coupling of aldehydes and phenols under visible-light irradiation, eliminating the need for transition-metal catalysts. While this specific method applies to phenols, the principle of using light as a clean energy source is a key direction in green esterification research.

The combination of these green techniques—such as a microwave-assisted Suzuki-Miyaura coupling in an aqueous or bio-derived solvent using a recyclable catalyst, followed by a green esterification protocol—provides a sustainable and efficient pathway for the synthesis of this compound and its analogues.

Several studies have optimized the conditions for the Suzuki-Miyaura coupling, which is the key step in forming the biphenyl core. The following tables summarize findings from relevant research on greening this process.

Table 1: Microwave-Assisted Suzuki-Miyaura Coupling in Aqueous Media

Reaction: 4'-bromoacetophenone (B126571) + Phenylboronic acid → 4-acetylbiphenyl

| Catalyst | Base | Solvent | Microwave Power | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Pyridine-pyrazole/Pd(II) complex (0.1 mol%) | KOH | EtOH/H₂O (1:1) | 60 W | 2 | 98 | researchgate.net |

| Pyridine-pyrazole/Pd(II) complex (0.1 mol%) | K₂CO₃ | EtOH/H₂O (1:1) | 60 W | 2 | 96 | researchgate.net |

| Pyridine-pyrazole/Pd(II) complex (0.1 mol%) | Cs₂CO₃ | EtOH/H₂O (1:1) | 60 W | 2 | 95 | researchgate.net |

Table 2: Suzuki-Miyaura Coupling Using a Heterogeneous Catalyst in a Bio-Derived Solvent

Reaction: 4-bromobenzoic acid + Phenylboronic acid → Biphenyl-4-carboxylic acid

| Catalyst | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Pd/PiNe | K₂CO₃ | GVL | 150 (Microwave) | 30 | >99 | researchgate.net |

Investigative Studies of Reaction Mechanisms and Pathways

Mechanistic Elucidation of Cross-Coupling Reactions Involving Ethyl Biphenyl-3-carboxylate Precursors

Cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are fundamental to the synthesis of biphenyls, including the precursors to this compound. byjus.comajgreenchem.com These reactions involve the palladium-catalyzed coupling of an organoboron compound with an organohalide. byjus.com

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process that generally proceeds through three key elementary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgnih.gov

Oxidative Addition: The cycle commences with the oxidative addition of an aryl halide to a palladium(0) complex. byjus.comlibretexts.org This step, often the rate-determining one, results in the formation of a palladium(II) intermediate species. byjus.comlibretexts.org The palladium atom inserts itself between the aryl group and the halogen. byjus.com

Transmetalation: In this step, the organoboron compound, activated by a base, reacts with the palladium(II) intermediate. libretexts.org This leads to the transfer of the aryl group from the boron atom to the palladium center, forming a new diorganopalladium(II) complex. pku.edu.cn Studies have shown that this step can proceed through an anion-exchange-first mechanism. pku.edu.cn

Reductive Elimination: The final step involves the reductive elimination from the diorganopalladium(II) complex, which forms the carbon-carbon bond of the biphenyl (B1667301) product and regenerates the active palladium(0) catalyst, allowing the cycle to continue. libretexts.orgnih.gov

The identification of these intermediates is crucial for understanding the reaction mechanism. Techniques such as single-molecule junction platforms have enabled the real-time detection of sequential electrical signals corresponding to the different stages of the catalytic cycle, including oxidative addition/ligand exchange, pretransmetalation, transmetalation, and reductive elimination. pku.edu.cn

Table 1: Key Steps and Intermediates in the Suzuki-Miyaura Catalytic Cycle

| Step | Description | Key Intermediate |

|---|---|---|

| Oxidative Addition | The Pd(0) catalyst reacts with the aryl halide. byjus.comlibretexts.org | Arylpalladium(II) halide complex. libretexts.org |

| Transmetalation | The organoboron compound transfers its organic group to the palladium complex. libretexts.orgpku.edu.cn | Diorganopalladium(II) complex. pku.edu.cn |

| Reductive Elimination | The two organic groups on the palladium complex couple, forming the product and regenerating the Pd(0) catalyst. libretexts.orgnih.gov | Biphenyl product and Pd(0) catalyst. libretexts.org |

Computational studies, such as those using density functional theory (DFT), have been instrumental in analyzing the transition states of the elementary steps in the Suzuki-Miyaura coupling. acs.org These analyses help in understanding the energetics of the reaction pathway and the factors that influence the reaction rate and selectivity. acs.org For instance, the transmetalation step has been identified as the rate-determining step in certain systems. pku.edu.cn The geometry of the transition states can also explain the stereochemical outcome of the reaction, as both transmetalation and reductive elimination typically proceed with retention of configuration. libretexts.org

Electrophilic Aromatic Substitution Pathways on Biphenyl Systems

Biphenyls, like benzene (B151609), undergo electrophilic aromatic substitution reactions. ajgreenchem.comrsc.org The presence of two connected phenyl rings, which are in conjugation, influences the reactivity and the position of substitution. youtube.com The electronic properties of one ring affect the other, making the biphenyl system more reactive than benzene. youtube.com

In an electrophilic attack on biphenyl, the incoming electrophile preferentially substitutes at the ortho and para positions of the other ring, with para-substitution being generally favored to minimize steric hindrance. youtube.com When a substituent is already present on one of the biphenyl rings, it directs the incoming electrophile to specific positions on the other ring based on its activating or deactivating nature and its directing effects (ortho, para, or meta). youtube.com For example, an electron-donating group will activate the other ring for further substitution, while an electron-withdrawing group will deactivate it. youtube.com

Hydrolysis Mechanisms of Biphenylcarboxylates

The hydrolysis of esters like this compound can be catalyzed by either acid or base. libretexts.org

Base-Promoted Hydrolysis (Saponification): This reaction typically proceeds via a bimolecular nucleophilic acyl substitution (BAC2) mechanism. libretexts.orgepa.gov The hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester to form a tetrahedral intermediate. libretexts.org Subsequently, the alkoxide ion is eliminated, and a final proton transfer results in the formation of the carboxylate salt and the corresponding alcohol. libretexts.org

Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen of the ester is first protonated, which increases the electrophilicity of the carbonyl carbon. libretexts.org A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. libretexts.org After a series of proton transfers, the alcohol is eliminated as a leaving group, and the carboxylic acid is formed. libretexts.org

Studies on the hydrolysis of substituted ethyl p-biphenylcarboxylates have provided insights into the electronic effects of substituents on the reaction rate. acs.org Lipase-catalyzed hydrolysis has also been explored for the chemoselective cleavage of biphenyl esters. nih.gov

Intramolecular Cyclization Reaction Mechanisms

Biphenyl derivatives can undergo intramolecular cyclization to form polycyclic aromatic compounds, such as fluorenones. researchgate.netresearchgate.net

The acid-catalyzed cyclization of biphenyl-2-carboxylic acids and their esters is a well-established method for the synthesis of fluorenones. beilstein-journals.orgchemrxiv.org This reaction is a type of intramolecular Friedel-Crafts acylation. beilstein-journals.org

The generally accepted mechanism involves the protonation of the carbonyl group of the ester or carboxylic acid by a strong acid. chemrxiv.org This is followed by an intramolecular electrophilic aromatic substitution, where the activated carbonyl group attacks the adjacent phenyl ring to form a new carbon-carbon bond and a six-membered ring intermediate. chemrxiv.org Subsequent elimination of a proton and, in the case of the ester, the alcohol, leads to the formation of the fluorenone. chemrxiv.org

Recent investigations, however, have suggested the possibility of an alternative or parallel mechanism. chemrxiv.org For instance, during the nitration of methyl and ethyl esters of biphenyl-2-carboxylic acid, the evolution of gases like H₂, CO₂, and CO was observed, hinting at a more complex reaction pathway possibly involving the formation of alkyl nitrates. chemrxiv.org

The cyclization of biphenyl-2-carboxylic acid to fluorenone can also be achieved under different conditions, such as photoredox catalysis with iridium complexes, which involves a benzoyl radical intermediate and hydrogen evolution. rsc.org Thermal decomposition of biphenyl-2-carboxylic acid can also yield fluorenone through dehydration and ring-closure. acs.org

Role of Alkyl Nitrite (B80452) Intermediates in Cyclization

Alkyl nitrites, such as tert-butyl nitrite (t-BuONO), serve as important reagents in mediating cyclization reactions, primarily by acting as radical initiators. acs.orgthieme-connect.com While direct studies on this compound are not prevalent, the mechanism can be understood from related reactions. For instance, alkyl nitrites are used to generate aryl radicals from arylamines. These radicals can then undergo intramolecular cyclization. acs.org

The general process involves the homolytic cleavage of the alkyl nitrite to generate an alkoxy radical. This highly reactive species can abstract a hydrogen atom from a suitable precursor, leading to the formation of a carbon-centered radical. thieme-connect.com This radical can then participate in cyclization. In palladium-catalyzed systems, alkyl nitrites like n-butyl nitrite (n-BuONO) have been employed in the oxidative cyclization of unsaturated alcohols, such as 4-penten-1-ols, to form cyclic ethers. researchgate.net In these reactions, radicals formed from the alkyl nitrite and oxygen are believed to be key to the transformation. researchgate.net

Another significant pathway involves the reaction of diazonium salts, generated in situ from arylamines and t-BuONO, which can act as radical promoters for the C–H functionalization of alkyl nitriles, initiating a cascade of cyclization reactions without the need for transition metals or photocatalysts. acs.org

Radical Reaction Pathways in Biphenyl Compound Synthesis

The formation of the core biphenyl structure, a key component of this compound, can be achieved through various radical reaction pathways. These methods are fundamental in synthetic organic chemistry for creating the C-C bond that links the two phenyl rings.

Historically, the Wurtz-Fittig reaction represents an early example, proceeding through a free-radical mechanism involving dehalogenation of an aryl halide, diffusion of the resulting aryl radicals, and subsequent coupling. nih.gov

More contemporary methods have provided deeper insights and greater efficiency. Three primary radical pathways for biphenyl formation from benzene pyrolysis have been identified: radical π-bond addition, bi-radical combination, and abstraction. At low to intermediate temperatures, the recombination of phenyl radicals is a major route to biphenyl. researchgate.net

Recent research has uncovered unconventional, low-temperature pathways. One such mechanism is the phenylethynyl addition–cyclization–aromatization process. This involves the reaction of phenylethynyl radicals with dienes like 1,3-butadiene. The reaction proceeds through the formation of a van-der-Waals complex, followed by isomerization and facile ring closure, ultimately leading to the biphenyl structure after hydrogen loss. beilstein-journals.org

Furthermore, radical reactions are crucial not just for forming the biphenyl skeleton but also for its subsequent modifications. For example, photocatalyzed intramolecular radical cyclization within a biphenyl moiety is a common strategy for synthesizing more complex fused ring systems like phenanthridines. beilstein-journals.org This can be initiated by generating either carbon-centered or nitrogen-centered radicals on a substituent attached to the biphenyl core, leading to intramolecular C-C or C-N bond formation. beilstein-journals.org In one specific pathway, an aryl radical is generated from an N-(2-aminoaryl)benzoimine derivative, which then cyclizes to form the phenanthridine (B189435) structure. beilstein-journals.org

Thermochemical Reaction Mechanisms of Related Azide-Fluoroquinolone Carboxylates

To understand the reactivity of complex carboxylates like this compound, it is instructive to examine the thermochemical reaction mechanisms of related compounds. The thermal decomposition of 7-azido-1-ethyl-6,8-difluoroquinolone-3-carboxylate provides a relevant case study. acs.org

The primary thermal reaction of aryl azides is the extrusion of molecular nitrogen (N₂) to generate a highly reactive nitrene intermediate. umich.edu This process is the rate-determining step in the thermal decomposition of alkyl azides as well. caprysses.fr In the case of 7-azido-1-ethyl-6,8-difluoroquinolone-3-carboxylate, thermolysis leads to the formation of novel 7-hydrazino derivatives when conducted in the presence of heterocyclic amines. acs.org

The mechanism involves the azide (B81097) group decomposing to a singlet nitrene, which is a key intermediate. This singlet nitrene can then undergo several competing reaction pathways. It can intersystem cross to the more stable triplet nitrene, or it can rearrange. For aryl azides, a common rearrangement pathway involves the formation of a bicyclic benzazirine, which can then ring-open to a 1,2-didehydroazepine. This intermediate can react with nucleophiles present in the system. umich.edu The specific products obtained from the thermolysis of 7-azido-1-ethyl-6,8-difluoroquinolone-3-carboxylate suggest that the generated nitrene intermediate is trapped by the amine nucleophiles to form the observed hydrazino products. acs.org

Ethylation of Biphenyl: Insights into Catalytic Reactivity and Shape Selectivity over Zeolites

The ethylation of biphenyl is a key reaction for producing ethylbiphenyls (EBPs) and diethylbiphenyls (DEBPs), which are precursors to various functional materials. The use of zeolite catalysts provides significant insights into reactivity and selectivity.

Studies using dealuminated H-mordenite (MOR) zeolites for the ethylation of biphenyl with ethene show that the reaction is generally non-shape-selective. Current time information in Bangalore, IN. This contrasts with alkylations using bulkier alkylating agents like propene or butene, where zeolites can exert significant shape selectivity to favor the formation of the slimmest isomers. Current time information in Bangalore, IN.nih.gov The larger pore size of H-mordenite is considered too wide to effectively discriminate between the transition states leading to different ethylbiphenyl isomers through a "restricted transition state selectivity mechanism". Current time information in Bangalore, IN. Consequently, the catalytic active sites are believed to be present both within the zeolite pores and on the external surface. Current time information in Bangalore, IN.

Kinetic Control in Ethylation Processes

The ethylation of biphenyl over zeolite catalysts occurs under kinetic control, particularly in the initial stages of the reaction. Current time information in Bangalore, IN. This means that the distribution of products is determined by the relative rates of formation of the different isomers rather than their thermodynamic stability. For example, the ethylation of biphenyl over H-mordenite initially produces a mixture of 2-EBP, 3-EBP, and 4-EBP in a ratio of approximately 2:2:1. Current time information in Bangalore, IN. This kinetically controlled distribution highlights the inherent reactivity at the different positions of the biphenyl molecule under these catalytic conditions.

Isomer Distribution and Selectivity Studies

The distribution of isomers is a critical aspect of biphenyl ethylation. While the initial formation of ethylbiphenyls (EBPs) is kinetically controlled and relatively unselective, the subsequent reactions show some selectivity. Current time information in Bangalore, IN.

In the ethylation of biphenyl over H-mordenite, 4-EBP is consumed more rapidly than the other EBP isomers during the subsequent ethylation to form diethylbiphenyls (DEBPs). Current time information in Bangalore, IN. Although the formation of the specific 4,4'-DEBP isomer is less selective, the combined selectivity for all DEBP isomers containing a 4-ethyl group can be high, exceeding 80% during the reaction. Current time information in Bangalore, IN. This suggests that while the catalyst cannot precisely select for the single least bulky isomer (4,4'-DEBP), there is a preference for ethylation at the 4-position of the ethylbiphenyl intermediates.

The following tables summarize the typical isomer distributions observed in these studies.

Table 1: Initial Product Distribution in the Ethylation of Biphenyl over H-Mordenite This interactive table shows the initial kinetically controlled ratio of ethylbiphenyl (EBP) isomers.

| Isomer | Ratio |

|---|---|

| 2-Ethylbiphenyl (2-EBP) | 2 |

| 3-Ethylbiphenyl (3-EBP) | 2 |

| 4-Ethylbiphenyl (4-EBP) | 1 |

Data sourced from research on H-mordenite catalysis. Current time information in Bangalore, IN.

| Isomer Group | Combined Selectivity |

|---|---|

| DEBPs with 4-ethyl groups | >80% |

| 4,4'-DEBP | Less selective |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a robust framework for examining the electronic nature of Ethyl biphenyl-3-carboxylate.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT studies on biphenyl (B1667301) derivatives, often performed at levels like B3LYP with basis sets such as 6-311+G(d,p), are used to optimize the molecular geometry and determine key structural parameters. researchgate.netiucr.org While specific DFT data for this compound is not detailed in the provided search results, analysis of closely related structures, such as 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, provides valuable insights. iucr.org

In such compounds, the dihedral angle between the two phenyl rings is a critical parameter. For instance, in one biphenyl derivative, the dihedral angle between the adjacent rings within the biphenyl carboxylic acid group is 26.09 (4)°. iucr.org This twist from planarity is a characteristic feature of biphenyl systems, arising from the steric hindrance between the ortho-hydrogen atoms on the respective rings. iucr.org For biphenyl itself, theoretical calculations show an optimal dihedral angle of around 43.4°. nih.gov The substitution pattern and the nature of the substituents, like the ethyl carboxylate group, influence this angle. The bond lengths and angles within the benzene (B151609) rings and the ester group are generally found to be in good agreement with standard values, though minor deviations can occur due to crystal packing forces or intramolecular interactions. researchgate.net

Table 1: Representative DFT-Calculated Geometric Parameters for a Biphenyl Carboxylic Acid Derivative Note: This data is for 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid as a proxy to illustrate typical values.

| Parameter | Value | Reference |

| Dihedral Angle (between biphenyl rings) | 26.09 (4)° | iucr.org |

| C-O-C-C Torsion Angle (benzyloxy link) | -175.9 (2)° | iucr.org |

| C-C Bond Length (aromatic) | ~1.39 Å | researchgate.net |

| C-O Bond Length (ester carbonyl) | ~1.21 Å | researchgate.net |

| C-O Bond Length (ester ether) | ~1.34 Å | researchgate.net |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic transitions. The energy difference between them, the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. schrodinger.com

For biphenyl derivatives, the HOMO is typically a π-orbital delocalized over the biphenyl core, while the LUMO is a π*-antibonding orbital. iucr.org In a study on methyl 4′-[(4-bromobenzoyl)oxy]biphenyl-4-carboxylate, the HOMO-LUMO energy gap was calculated to be 4.5203 eV using DFT (B3LYP/6-31G). iucr.org Another study on 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid found an energy gap of 4.3337 eV (B3LYP/6–311+ G(d,p)). iucr.orgiucr.org A smaller energy gap generally implies higher reactivity and susceptibility to electronic excitation. materialsciencejournal.org The distribution of these orbitals indicates that charge transfer within the molecule is possible upon excitation. researchgate.net For this compound, the HOMO would likely be concentrated on the biphenyl rings, while the LUMO would have significant density on the phenyl ring bearing the electron-withdrawing carboxylate group. iucr.org

Table 2: HOMO-LUMO Energy Gaps for Related Biphenyl Compounds

| Compound | Method | HOMO-LUMO Gap (eV) | Reference |

| Methyl 4′-[(4-bromobenzoyl)oxy]biphenyl-4-carboxylate | DFT (B3LYP/6-31G) | 4.5203 | iucr.org |

| 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid | DFT (B3LYP/6–311+G(d,p)) | 4.3337 | iucr.orgiucr.org |

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. rsc.org The MEP surface is color-coded to represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). iucr.orgresearchgate.net

For a molecule like this compound, the MEP map would show the most negative potential (red region) localized around the highly electronegative oxygen atom of the carbonyl group in the ester functionality. iucr.orgiucr.org This site is the primary center for nucleophilic interactions and hydrogen bond acceptance. iucr.org Conversely, the hydrogen atoms of the aromatic rings would exhibit positive potential (blue or pale blue regions), making them weak electrophilic sites. iucr.orgresearchgate.net This analysis is crucial for understanding intermolecular interactions, including how the molecule might interact with biological receptors or other reactants. rsc.org

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of this compound is primarily due to rotation around the single bonds, most notably the bond connecting the two phenyl rings and the bonds within the ethyl ester group.

The rotation around the C-C single bond connecting the two phenyl rings is a defining conformational feature of biphenyl and its derivatives. nih.gov This rotation is not free but is hindered by a torsional barrier. The potential energy surface (PES) for this rotation in biphenyl shows energy minima at a twisted conformation (dihedral angle of ~43°) and energy maxima at the planar (0°) and perpendicular (90°) conformations. nih.gov The barrier at the planar conformation is due to steric repulsion between ortho hydrogens, while the barrier at the perpendicular conformation is due to the loss of π-conjugation between the rings. nih.govplos.org

For biphenyl, the energy barriers at 0° and 90° are approximately 2.1 kcal/mol and 2.2 kcal/mol, respectively. nih.gov Substituents on the rings can significantly alter these barriers. rsc.org For this compound, the ethyl carboxylate group at the meta-position has a relatively modest steric influence on the torsional barrier compared to an ortho-substituent. However, electronic effects and long-range interactions can still modify the shape of the potential energy surface. The presence of the ester group provides additional rotational freedom (e.g., around the C-O bonds), further complicating the conformational landscape. nih.gov

Table 3: Torsional Energy Barriers for Unsubstituted Biphenyl

| Conformation (Dihedral Angle) | Relative Energy (kcal/mol) | Reason for Barrier | Reference |

| Planar (0°) | ~2.1 | Steric Hindrance | nih.gov |

| Perpendicular (90°) | ~2.2 | Loss of Conjugation | nih.gov |

| Energy Minimum (~43°) | 0 | Optimal Balance | nih.gov |

Intramolecular interactions play a key role in stabilizing specific conformations. In this compound, there are no conventional hydrogen bond donors (like O-H or N-H), so strong intramolecular hydrogen bonds are not expected. nih.gov

Intermolecular Interaction Studies

Intermolecular interactions are the non-covalent forces that govern how molecules arrange themselves in a condensed phase, such as a crystal. Understanding these interactions is crucial for predicting crystal packing, physical properties, and material performance.

Hirshfeld surface analysis is a computational method used to visualize and quantify the various intermolecular interactions within a crystal. nih.gov The surface is generated by partitioning the crystal's electron density into regions associated with each molecule.

The Hirshfeld surface can be mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds and other strong interactions. iucr.org For structures related to this compound, these red areas are typically seen near the oxygen atoms of the carboxylate group, indicating their role as hydrogen-bond acceptors. nih.govnih.gov

Two-dimensional fingerprint plots are derived from the Hirshfeld surface, summarizing the distribution of intermolecular contacts by plotting the distance to the nearest atom inside the surface (di) against the distance to the nearest atom outside the surface (de). nih.gov The percentage contribution of each type of interaction to the total Hirshfeld surface can be calculated, providing a quantitative measure of their importance in the crystal packing.

For analogous biphenyl carboxylate compounds, the most significant contributions to crystal packing come from H···H, C···H/H···C, and O···H/H···O contacts. iucr.orgnih.goviucr.org The high percentage of H···H contacts is typical for organic molecules, representing van der Waals forces. nih.gov The C···H and O···H contacts signify the presence of C—H···π and conventional or non-conventional hydrogen bonding interactions that stabilize the crystal structure. iucr.orgnih.gov

| Interaction Type | Representative Contribution (%) | Reference |

| H···H | 27.1 - 69.9 | iucr.orgnih.govnih.gov |

| C···H/H···C | 20.6 - 39.3 | iucr.orgnih.govnih.gov |

| O···H/H···O | 8.6 - 18.0 | iucr.orgnih.govnih.gov |

| Br···H/H···Br | 10.6 | iucr.org |

This table presents representative data from closely related biphenyl carboxylate structures, as specific data for this compound was not available in the search results.

Energy framework calculations provide a quantitative analysis of the interaction energies between molecules in a crystal lattice. This method, often used in conjunction with Hirshfeld surface analysis, calculates the electrostatic, polarization, dispersion, and repulsion energies between a central molecule and its neighbors. iucr.org

Electrostatic Energy (Eele): Arises from the interaction between the static charge distributions of the molecules.

Polarization Energy (Epol): Represents the interaction between the induced dipoles in the molecules.

Dispersion Energy (Edis): A quantum mechanical effect arising from instantaneous fluctuations in electron density, also known as London dispersion forces.

Repulsion Energy (Erep): The short-range repulsive force that prevents molecules from collapsing into each other.

The sum of these components gives the total interaction energy (Etot). For biphenyl carboxylate derivatives, studies consistently show that dispersion energy is the dominant stabilizing force in the crystal packing, significantly outweighing the electrostatic contributions. nih.goviucr.org The energy frameworks can be visualized as cylinders connecting the centroids of interacting molecules, with the thickness of the cylinder proportional to the magnitude of the interaction energy.

| Energy Component | Representative Value (kJ mol-1) | Reference |

| Electrostatic (Eele) | -145.6 | iucr.org |

| Polarization (Epol) | -47.3 | iucr.org |

| Dispersion (Edis) | -201.0 | iucr.org |

| Repulsion (Erep) | 83.6 | iucr.org |

| Total (Etot) | -308.0 | iucr.org |

This table presents data from 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid as a representative example. iucr.org The negative sign indicates an attractive (stabilizing) interaction, while a positive sign indicates a repulsive one.

Reaction Mechanism Simulations and Kinetics Modeling

Computational chemistry allows for the detailed investigation of chemical reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone.

Transition State Theory (TST) is a fundamental concept in chemical kinetics that describes reaction rates. iaea.org It postulates that reactants are in equilibrium with an activated complex known as the transition state, which is the highest energy point along the reaction coordinate. nih.gov The rate of the reaction is determined by the concentration of these transition state species and the frequency at which they convert into products. acs.org

For the synthesis of this compound, a key reaction is the Fischer esterification of biphenyl-3-carboxylic acid with ethanol (B145695), catalyzed by a strong acid. libretexts.org Using computational methods, the geometry and energy of the transition state for this reaction can be calculated. The mechanism involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic. The subsequent nucleophilic attack by ethanol leads to a tetrahedral intermediate. The rate-determining step is typically the formation or collapse of this intermediate, and its calculated energy can be used within the TST framework to predict the reaction rate. libretexts.org

Building on Transition State Theory, computational algorithms can predict reaction rate constants and product distributions for a wide range of organic reactions. epa.gov By calculating the free energy of activation (ΔG‡) for all plausible reaction pathways, a kinetic model of the reaction can be constructed.

The rate constant (k) for a given pathway is related to its activation energy by the Arrhenius equation. Computer programs like SPARC use these principles to estimate reactivity parameters from molecular structure alone. epa.gov For a reaction with multiple possible outcomes, the product distribution is determined by the relative rates of the competing pathways. The pathway with the lowest activation energy will be the fastest and will yield the major product. These predictive models are invaluable for optimizing reaction conditions and guiding synthetic strategy. arxiv.org

Molecular Docking Studies for Ligand-Receptor Interactions (applicable to related structures)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). ajgreenchem.com This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action. While specific docking studies for this compound were not found, extensive research has been conducted on structurally related biphenyl carboxylic acids. ajgreenchem.complos.orgajgreenchem.com

These studies show that biphenyl derivatives can act as inhibitors for various enzymes and receptors. For example, certain biphenyl carboxylic acids have been docked into the active site of estrogen receptor alpha (ERα), a key target in breast cancer therapy. ajgreenchem.comajgreenchem.com The docking results provide a binding affinity score (measured in kcal/mol), which estimates the strength of the interaction, and reveal the specific non-covalent interactions that stabilize the ligand-receptor complex.

In one study, a benzyloxy-substituted biphenyl carboxylic acid demonstrated a strong binding affinity of -9.9 kcal/mol with ERα. ajgreenchem.comajgreenchem.com The computational model revealed key interactions:

A hydrogen bond between the carboxylic acid oxygen and the amino acid Thr347. ajgreenchem.comajgreenchem.com

A π-cation interaction between the benzyl (B1604629) group and Glu353. ajgreenchem.comajgreenchem.com

An anion-π interaction with Arg394. ajgreenchem.com

π-sulfur interactions between the biphenyl rings and Met343 and Met421. ajgreenchem.comajgreenchem.com

These detailed interaction maps are essential for the rational design of more potent and selective inhibitors.

| Ligand (Related Biphenyl Carboxylic Acid) | Target Receptor | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

| Compound 3j (benzyloxy derivative) | Estrogen Receptor α (ERα) | -9.9 | Thr347, Glu353, Arg394, Met343, Met421 | ajgreenchem.comajgreenchem.com |

| 4-hydroxytamoxifen (Standard) | Estrogen Receptor α (ERα) | -9.6 | (not specified) | ajgreenchem.comajgreenchem.com |

| Title Compound (benzyloxy derivative) | SARS-CoV-2 Omicron Variant (8BEC) | -7.6 | (not specified) | nih.goviucr.org |

Advanced Analytical Chemistry Methodologies Applied to Ethyl Biphenyl 3 Carboxylate Research

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to determining the molecular structure of ethyl biphenyl-3-carboxylate. By interacting with electromagnetic radiation, the molecule provides a unique spectral fingerprint, revealing its atomic composition and bonding arrangement.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. It provides detailed information about the hydrogen (¹H NMR) and carbon (¹³C NMR) atomic skeletons.

Detailed Research Findings: In ¹H NMR spectroscopy of this compound, the protons of the ethyl group are readily identified. The methyl (CH₃) protons typically appear as a triplet at approximately 1.4 ppm due to coupling with the adjacent methylene (B1212753) protons. The methylene (CH₂) protons resonate further downfield as a quartet around 4.4 ppm, a shift attributed to the deshielding effect of the neighboring oxygen atom. The aromatic protons of the two phenyl rings produce a complex series of multiplets in the downfield region, generally between 7.3 and 8.2 ppm. The specific positions of these aromatic signals are influenced by the substitution pattern on the biphenyl (B1667301) system.

In ¹³C NMR spectroscopy, the carbon atoms of the ethyl group appear at distinct upfield positions, with the methyl carbon at approximately 14.3 ppm and the methylene carbon around 61.5 ppm. rsc.org The carbonyl carbon (C=O) of the ester group gives a characteristic signal in the downfield region, typically around 166 ppm. The twelve aromatic carbons of the biphenyl structure resonate between approximately 127 and 141 ppm, with quaternary carbons (those without attached protons) often showing weaker signals. rsc.org The specific chemical shifts provide confirmation of the connectivity of the molecule's carbon framework.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR | ¹³C NMR | ||

| Assignment | Predicted Chemical Shift (ppm) | Assignment | Predicted Chemical Shift (ppm) |

| Aromatic-H | 7.3 - 8.2 (m) | C=O | ~166.0 |

| -OCH₂CH₃ | ~4.4 (q) | Aromatic-C | 127.0 - 141.0 |

| -OCH₂CH₃ | ~1.4 (t) | -OCH₂CH₃ | ~61.5 |

| -OCH₂CH₃ | ~14.3 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations such as stretching and bending.

Detailed Research Findings: The IR spectrum of this compound is dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) group stretch of an aromatic ester, which typically appears around 1720-1730 cm⁻¹. This absorption is a key diagnostic feature. Additionally, the spectrum displays strong bands in the 1300-1000 cm⁻¹ region, corresponding to the C-O single bond stretching vibrations of the ester group. The presence of the biphenyl system is confirmed by several absorptions, including C-H stretching from the aromatic rings (typically above 3000 cm⁻¹) and C=C in-ring stretching vibrations in the 1600-1450 cm⁻¹ region. nih.gov

Table 2: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| Ester C=O Stretch | 1730 - 1715 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Weak |

| Ester C-O Stretch | 1300 - 1000 | Strong |